molecular formula C4H5N3O B3121498 2(1H)-Pyrazinone, 5-amino- CAS No. 287916-14-7

2(1H)-Pyrazinone, 5-amino-

Cat. No.: B3121498
CAS No.: 287916-14-7
M. Wt: 111.1 g/mol
InChI Key: BQNHZMDYLKCLOA-UHFFFAOYSA-N
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Description

Overview of the 2(1H)-Pyrazinone Heterocyclic Scaffold

The 2(1H)-pyrazinone core is a six-membered heterocyclic ring containing two nitrogen atoms. mdpi.comresearchgate.net This non-aromatic structure is a key component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. mdpi.comnih.govrsc.org Found in organisms from fungi and bacteria to marine sponges, natural pyrazinones include compounds like deoxyaspergillic acid and flavacol, isolated from Aspergillus flavus. nih.govrsc.org The scaffold's structure allows for substitutions at various positions, enabling the generation of large libraries of diverse compounds for biological screening. This adaptability makes the 2(1H)-pyrazinone ring a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for developing ligands for multiple biological targets.

Historical Development of Pyrazinone Chemistry and Research

The synthesis and study of pyrazinones have evolved significantly over the past century. Early methods for preparing substituted 2(1H)-pyrazinones were described prior to 1942, though they often resulted in symmetrically substituted products. nih.govrsc.org A major advancement came in 1949 with the method developed by R. G. Jones, which involved the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This approach, later refined by Karmas and Spoerri, allowed for more versatile and regioselective synthesis. nih.govrsc.org

Subsequent research has focused on developing more efficient and diverse synthetic strategies. These include methods starting from α-amino ketones, diketopiperazines, and the use of modern techniques like microwave-assisted synthesis to accelerate reactions. nih.govrsc.org The development of solid-phase synthesis has further expanded the ability to create large libraries of pyrazinone derivatives for high-throughput screening. These advancements have paved the way for the exploration of complex, highly functionalized pyrazinones with significant potential in various scientific fields. jst.go.jp

Position and Importance of Amino-Substituted 2(1H)-Pyrazinones in Contemporary Chemical Biology

The introduction of an amino group onto the 2(1H)-pyrazinone scaffold significantly influences its biological and chemical properties. Amino-substituted pyrazinones are recognized as crucial building blocks for developing new therapeutic agents. The amino group can act as a hydrogen bond donor, facilitating interactions with biological targets like enzymes and receptors.

Research has demonstrated that amino-substituted pyrazinones possess a wide spectrum of biological activities, including:

Anticancer Properties: Derivatives of 3-amino-5-phenylpyrazin-2(1H)-one have shown cytotoxic effects against various cancer cell lines.

Antimicrobial Activity: Pyrazinone derivatives have been identified with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Kinase Inhibition: The pyrazinone scaffold is being explored as a motif for designing ATP-competitive kinase inhibitors, which are important in cancer therapy.

Opioid Receptor Binding: Certain pyrazinone derivatives containing amino functionalities have been synthesized as opioid mimetics, showing strong binding to opioid receptors. jst.go.jp

The position of the amino group, along with other substituents on the pyrazinone ring, is critical in determining the specific biological activity and potency of the compound.

Research Landscape and Future Directions for 2(1H)-Pyrazinone, 5-amino-

While much of the existing research has focused on 3-amino and other substituted pyrazinones, the specific isomer 5-amino-2(1H)-pyrazinone represents a compelling area for future investigation. The unique electronic and steric properties conferred by the 5-amino substitution could lead to novel biological activities and applications.

Future research directions will likely include:

Development of Novel Synthetic Routes: Creating efficient and scalable methods for the synthesis of 5-amino-2(1H)-pyrazinone and its derivatives is a key first step.

Exploration of Biological Activities: Screening 5-amino-2(1H)-pyrazinone and related compounds against a wide range of biological targets, including kinases, proteases, and microbial pathogens, could uncover new therapeutic leads.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-amino-2(1H)-pyrazinone scaffold will help in understanding how different functional groups influence its biological activity, guiding the design of more potent and selective compounds.

Applications in Materials Science: The unique chemical properties of this compound may also lend themselves to applications in the development of new dyes, pigments, and other materials.

The continued exploration of the 2(1H)-pyrazinone scaffold, with a specific focus on less-studied isomers like 5-amino-2(1H)-pyrazinone, holds significant promise for advancing both fundamental chemical knowledge and the development of new technologies in medicine and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-7-4(8)2-6-3/h1-2H,(H2,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHZMDYLKCLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Pyrazinone, 5 Amino and Its Derivatives

Classical and Contemporary Approaches to the 2(1H)-Pyrazinone Core Synthesis

The synthesis of the 2(1H)-pyrazinone core, a key structural motif in numerous natural products and bioactive molecules, has been a subject of extensive research. rsc.orgnih.gov Various methods have been developed, starting from simple acyclic building blocks to construct the heterocyclic ring. rsc.orgnih.gov These approaches often involve condensation and cyclization reactions, providing access to a wide array of substituted pyrazinones. rsc.orgnih.gov

Cyclization Reactions from Acyclic Precursors

A primary strategy for constructing the 2(1H)-pyrazinone skeleton involves the cyclization of open-chain molecules. These methods are versatile, allowing for the introduction of various substituents onto the pyrazinone ring.

One of the most established and widely used methods for synthesizing 2(1H)-pyrazinones is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgnih.gov This approach, pioneered by Jones and later refined by Karmas and Spoerri, is a one-pot reaction that forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.orgnih.gov

Initially, the reaction was conducted using free α-amino acid amides in the presence of a base like sodium or potassium hydroxide. rsc.orgnih.gov A significant improvement was the use of hydrohalide salts of α-amino acid amides, which are more stable and easier to handle. rsc.orgnih.gov The reaction's regioselectivity can be an issue, sometimes leading to a mixture of isomers. iucr.orgiucr.org For instance, the reaction of pyruvaldehyde with alaninamide unexpectedly yielded 3,5-dimethylpyrazin-2(1H)-one instead of the expected 3,6-dimethylpyrazin-2-one. iucr.orgiucr.org

This method has been applied to the synthesis of various pyrazinone derivatives with potential applications in flavors and medicine. rsc.orgnih.gov For example, pyrazinones prepared from glyoxal (B1671930) and amino acid amides have been used as precursors for 2-methoxy-3-alkylpyrazines, which are known for their strong aroma. rsc.orgnih.gov

Table 1: Examples of 2(1H)-Pyrazinone Synthesis using the Jones, Karmas, and Spoerri Method

α-Amino Acid Amide1,2-Dicarbonyl CompoundProductReference
GlycinamidePyruvaldehyde6-Methylpyrazin-2-one iucr.org
AlaninamidePyruvaldehyde3,5-Dimethylpyrazin-2(1H)-one iucr.org
LeucinamideGlyoxal3-Isobutyl-2(1H)-pyrazinone rsc.org
Various amino acid amidesBenzil derivativesRegioisomeric Akt kinase inhibitors rsc.orgnih.gov

A straightforward route to 5-methyl-2(1H)-pyrazinones involves the cyclization of dipeptidyl chloromethyl ketones. rsc.orgnih.gov This method, first reported by Okada and colleagues, begins with the coupling of a Boc-protected amino acid with a chloromethyl α-amino ketone. rsc.orgnih.gov The subsequent deprotection of the Boc group, typically with HCl in dioxane, followed by refluxing in methanol, leads to the formation of the pyrazinone ring through the creation of the N-4–C-5 bond. rsc.orgnih.govcapes.gov.br

This approach allows for the introduction of various substituents. For example, amino groups can be incorporated at positions 3 and/or 6 by using amino acids protected with a benzyloxycarbonyl (Z) group. rsc.orgnih.gov This method has been utilized to synthesize opioid mimetics containing a pyrazinone ring. nih.govjst.go.jp

Table 2: Synthesis of 2(1H)-Pyrazinones from Dipeptidyl Chloromethyl Ketones

Dipeptidyl Chloromethyl Ketone DerivativeProductApplicationReference
Boc-Ala-Phe-chloromethyl ketone5-Methyl-3-benzyl-2(1H)-pyrazinoneGeneral Synthesis capes.gov.br
Dipeptidyl chloromethyl ketones with aminobutyl side chains6-(4-Aminobutyl)-3-carboxyethyl-5-methyl-2(1H)-pyrazinoneOpioid Mimetics nih.gov
Dipeptidyl chloromethyl ketones with aminobutyl side chains3-(4-Aminobutyl)-6-carboxyethyl-5-methyl-2(1H)-pyrazinoneOpioid Mimetics nih.gov
Dipeptidyl chloromethyl ketones with aminobutyl side chains3,6-Bis(4-aminobutyl)-5-methyl-2(1H)-pyrazinoneOpioid Mimetics nih.gov

A method for preparing 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones where the substituents can be different was reported by Tota and Elderfield. nih.govudg.edu This synthesis involves the condensation of an α-amino ketone hydrochloride (providing N-1, C-5, and C-6) with a 2-bromo- or 2-chloro-substituted acid halide (providing C-2 and C-3). rsc.orgnih.gov The resulting ketoamide is then treated with ammonia (B1221849) to form a dihydropyrazine, which is subsequently oxidized by air to the pyrazinone. rsc.orgnih.gov To prevent the self-condensation of the α-amino ketone, the reaction is often carried out in the presence of calcium carbonate. semanticscholar.org

The synthesis of 3,6-disubstituted 2(1H)-pyrazinones can be achieved through the reaction of 2-chloro ketone oximes with α-amino acid esters. rsc.orgnih.gov This method establishes the N-1 to C-2 and N-4 to C-5 bonds of the pyrazinone ring. rsc.orgnih.gov A notable application of this method is the synthesis of deoxyaspergillic acid. rsc.orgnih.gov The process involves the reaction of 1-chloro-3-methyl-2-pentanone oxime with L-leucine ethyl ester to form an N-(2-oximinoalkyl)-amino acid ester. rsc.orgnih.gov This intermediate undergoes saponification, conversion of the oxime to a ketone, esterification, and finally treatment with ammonia followed by ring oxidation to yield the pyrazinone. rsc.orgnih.gov

A general and versatile method for preparing 3,5-dihalo-2(1H)-pyrazinones involves the reaction of α-aminonitriles with an excess of oxalyl chloride or bromide. nih.govsemanticscholar.org This reaction is typically carried out in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures or for extended periods at room temperature. nih.govsemanticscholar.org The α-aminonitrile, which provides the N-1 and C-6 atoms of the pyrazinone core, is often synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. nih.govsemanticscholar.org

The mechanism involves the initial acylation of the α-aminonitrile to form an oxamoyl halide. rsc.orgnih.gov Subsequent addition of HX to the nitrile, tautomerization, and cyclization yields a pyrazine-2,3-dione intermediate. rsc.orgnih.gov This intermediate then reacts with excess oxalyl halide to introduce the halogen at position 3. rsc.orgnih.gov The reaction can be accelerated by the addition of a catalytic amount of DMF or by using microwave irradiation. nih.govrsc.orgdiva-portal.org This method has also been adapted for solid-phase synthesis. semanticscholar.org

Ring Transformation Reactions of Mesoionic 1,3-Oxazolones with Activated Methylene (B1212753) Isocyanides

A notable method for synthesizing 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. researchgate.net The reaction of these mesoionic compounds with carbanions derived from activated methylene isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl isocyanoacetate, leads to the formation of 2(1H)-pyrazinones in moderate to high yields. researchgate.net This transformation represents a novel approach to constructing the pyrazinone core. researchgate.netresearchgate.net Interestingly, labeling experiments have shown that the carbonyl oxygen at the C-2 position of the resulting pyrazinone originates from molecular oxygen. researchgate.net

Synthesis from 4-Amino-5(4H)-isoxazolones

An alternative strategy for the synthesis of 3,5,6-trisubstituted 2(1H)-pyrazinones utilizes 3,4-disubstituted 4-amino-5(4H)-isoxazolones as starting materials. rsc.orgudg.edu This method serves as an alternative to the well-established Jones procedure, which involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. nih.govrsc.orgudg.edu The synthesis begins with the treatment of the 4-amino-5(4H)-isoxazolone with a 2-oxoacyl chloride in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.orgudg.edu The subsequent hydrogenation of the resulting intermediate, typically using a Lindlar catalyst, induces the reduction of the N–O bond, followed by decarboxylation and intramolecular cyclization to furnish the desired 2(1H)-pyrazinone. rsc.orgudg.edu

Multicomponent Reaction Strategies for Pyrazinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazinones from simple and readily available starting materials in a single step. researchgate.netrsc.org The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR employed for the synthesis of pyrazinone-containing frameworks. researchgate.netrsc.orgmdpi.com

One such approach involves the Ugi reaction of an N-protected amino acid, an aldehyde, an isocyanide, and an amine, followed by a deprotection/cyclization strategy to yield the pyrazinone core. rsc.orgnih.gov For instance, a one-pot synthesis of peptidic pyrazinones has been developed using an isocyanide-based multicomponent reaction followed by a tandem deprotection/oxidative cyclization step. nih.gov Another variation employs a Passerini multicomponent reaction, followed by amine deprotection and intramolecular acyl migration to generate α-hydroxy amides, which are then oxidized to form the pyrazinone ring. rsc.org These MCR-based methods offer significant advantages in terms of diversity, efficiency, and atom economy for the construction of pyrazinone libraries. researchgate.netrsc.org

Biosynthetic Pathways of Pyrazinone Natural Products

Nature has devised elegant and efficient enzymatic strategies to construct the pyrazinone core, which is a common feature in a variety of microbial natural products. acs.orgnih.gov These biosynthetic pathways offer valuable insights and inspiration for the development of novel synthetic methods.

A primary route for the biosynthesis of pyrazinones in microorganisms involves non-ribosomal peptide synthetases (NRPSs). acs.orgresearchgate.netnih.gov These large, modular enzymes assemble pyrazinones from amino acid precursors. nih.govasm.org Typically, a dimodular NRPS is responsible for the condensation of two amino acids. researchgate.netacs.org The process involves the activation and tethering of the amino acids to the NRPS template. A condensation (C) domain then catalyzes the formation of a dipeptide bond. nih.govasm.org Subsequently, a terminal reductase (R) domain reduces the carboxyl group of the second amino acid to an aldehyde. nih.govacs.org This dipeptide aldehyde is then released from the enzyme and undergoes spontaneous cyclization and subsequent oxidation to form the stable pyrazinone ring. researchgate.netnih.gov

This NRPS-mediated pathway is responsible for the biosynthesis of several well-known pyrazinone natural products, including phevalin, tyrvalin, and leuvalin, which are produced by Staphylococcus aureus. researchgate.netnih.gov In some cases, a hybrid NRPS/polyketide synthase (PKS) system is employed, as seen in the biosynthesis of coralinone in myxobacteria, which results in a 5-methylated pyrazinone. acs.orgnih.gov

Pyrazinones can also be formed non-enzymatically through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, typically at elevated temperatures. acs.orgnih.gov This reaction is a key process in the browning of food and the development of flavor. acs.orgresearchgate.net

In the context of pyrazinone formation, the Maillard reaction between asparagine and α-dicarbonyl compounds (which are degradation products of sugars) has been shown to produce a variety of volatile pyrazinones. acs.orgnih.gov The proposed mechanism involves the condensation of asparagine with an α-dicarbonyl, followed by a critical decarboxylation step to yield the pyrazinone ring. acs.orgnih.gov Studies have also explored alternative pathways, such as the amidation of alanine (B10760859) followed by reaction with α-dicarbonyls, which can also lead to the formation of pyrazinones. nih.gov While the Maillard reaction is a common source of pyrazinones in cooked foods, it represents a less controlled and more complex route to these compounds compared to targeted synthetic and biosynthetic methods.

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Processes

Accelerated and Green Chemistry Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. dntb.gov.ua This has led to the exploration of accelerated and green chemistry protocols for the synthesis of 2(1H)-pyrazinones.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org A rapid, one-pot microwave protocol has been developed for the preparation of N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. rsc.org This method involves a Strecker reaction to generate an α-aminonitrile, which is then cyclized under microwave irradiation. This approach significantly reduces reaction times from days to minutes compared to conventional heating methods. rsc.org

The use of deep eutectic solvents (DESs) as green reaction media is another promising strategy. dntb.gov.ua DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and have low volatility, making them attractive alternatives to traditional organic solvents. The synthesis of 2-pyrazinones from α-chloro oximes has been successfully demonstrated in a cholinium chloride/urea (B33335) eutectic mixture, highlighting the potential of DESs in the green synthesis of these important heterocyclic compounds. dntb.gov.ua

Data Tables

Table 1: Examples of Multicomponent Reactions for Pyrazinone Synthesis

Reaction TypeStarting MaterialsKey StepsProduct TypeReference(s)
Ugi-4CRN-protected amino acid, aldehyde, isocyanide, amineFour-component condensation, deprotection/cyclizationPeptidic pyrazinones rsc.orgnih.gov
Passerini-basedN-Fmoc α-amino aldehyde, N-Boc α-amino acid, isocyanideMulticomponent reaction, deprotection, intramolecular acyl migration, oxidationα-hydroxy amides, then pyrazinones rsc.org
Ugi-4CRIndole 2-carboxylic acid, aldehyde, isocyanide, aminoacetaldehyde dimethyl acetalFour-component reaction, acid-mediated deprotection/cyclization/aromatizationIndolo-pyrazinones rsc.org

Table 2: Biosynthetic Pathways to Pyrazinone Natural Products

PathwayKey Enzymes/ReactionsPrecursorsExample Product(s)Producing Organism(s)Reference(s)
NRPS-mediatedNon-Ribosomal Peptide Synthetase (NRPS)Amino acidsPhevalin, Tyrvalin, LeuvalinStaphylococcus aureus researchgate.netnih.gov
Hybrid NRPS/PKSHybrid NRPS/Polyketide Synthase (PKS)Amino acid, polyketide precursorsCoralinoneMyxobacteria acs.orgnih.gov
Maillard ReactionCondensation, decarboxylationAsparagine, α-dicarbonylsVolatile pyrazinonesN/A (Chemical reaction) acs.orgnih.gov

Microwave-Assisted Synthesis of Functionalized Pyrazinones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of complex heterocyclic systems, including functionalized pyrazinones. This approach dramatically reduces reaction times compared to conventional heating methods, often from days to minutes, thereby facilitating rapid library synthesis for drug discovery. rsc.orgthieme-connect.com

A notable application of microwave technology is in the one-pot, two-step synthesis of N-1, C-6-disubstituted 3,5-dichloro-2(1H)-pyrazinones. rsc.org This protocol begins with a Strecker-type reaction involving a primary amine, an aldehyde, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in a solvent like 1,2-dimethoxyethane (B42094) (DME). The mixture is subjected to microwave heating for approximately 10 minutes to form the intermediate α-aminonitrile. rsc.orgrsc.org Following this, the reaction mixture is treated with HCl gas and oxalyl chloride, and a second phase of microwave irradiation (e.g., 10 minutes at 170 °C) promotes the cyclization to the desired 3,5-dichloro-2(1H)-pyrazinone scaffold. rsc.org This rapid cyclization is a significant improvement over traditional methods that require prolonged heating (4-6 hours at 80–100 °C) or stirring at room temperature for several days. thieme-connect.com

The versatility of this method allows for the introduction of various functional groups at the N-1 and C-6 positions, dictated by the choice of the initial primary amine and aldehyde. rsc.orgrsc.org Although this method was optimized for 3,5-dichloro-2(1H)-pyrazinones, subsequent derivatization, such as nucleophilic aromatic substitution at the C-5 position, can provide access to 5-amino-2(1H)-pyrazinone derivatives. For instance, a synthesized 3,5-dichloro-2(1H)-pyrazinone can be selectively derivatized at the C-3 position with an amino group via nucleophilic aromatic substitution. rsc.org

The efficiency of microwave heating is also demonstrated in other transformations of the pyrazinone core, such as hetero-Diels-Alder reactions and desulfitative dimethylamination, further highlighting its importance in modern pyrazinone chemistry. acs.orgkuleuven.be

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 3,5-dichloro-2(1H)-pyrazinones

Parameter Microwave-Assisted Method Conventional Method
Step 1 (Strecker) 10 min (Microwave) Not specified as separate step
Step 2 (Cyclization) 10 min @ 170 °C (Microwave) 4-6 h @ 80-100 °C or 2 days @ RT
Total Time ~20 minutes 1-2 days
Key Reagents Primary amine, Aldehyde, TMSCN, Oxalyl chloride Primary amine, Aldehyde, Cyanide, Oxalyl chloride

Data sourced from multiple reports highlighting the significant time reduction. rsc.orgthieme-connect.comrsc.org

Solid-Phase Organic Synthesis (SPOS) of 2(1H)-Pyrazinone Derivatives

Solid-phase organic synthesis (SPOS) provides a strategic advantage for generating libraries of diversely substituted heterocycles like 2(1H)-pyrazinones. acs.org This methodology facilitates high-throughput synthesis and purification, which are essential for medicinal chemistry programs. acs.orgscribd.com

The first solid-phase synthesis of the 2(1H)-pyrazinone scaffold was developed based on the Hoornaert solution-phase method. rsc.orgacs.org The strategy typically begins by anchoring a suitable building block to a solid support, such as a Wang amide resin. rsc.orgnih.gov In one approach, an α-amino acid is attached to the resin, and subsequent reactions build the pyrazinone ring. nih.gov

A versatile method involves a Strecker reaction performed on a resin-bound amine with an aldehyde and a cyanide source. acs.org This step introduces diversity at the C-6 position of the pyrazinone ring. Following the formation of the resin-bound α-aminonitrile, cyclization is achieved by treatment with oxalyl chloride, yielding the resin-bound 3,5-dichloro-2(1H)-pyrazinone. rsc.org

One of the key advantages of SPOS is the ability to perform subsequent functionalization on the solid-supported pyrazinone core. acs.org For example, the reactive C-3 position can be modified using microwave-enhanced transition metal-catalyzed reactions, such as Sonogashira or Ullman couplings, to introduce a wide variety of substituents. acs.org This allows for the creation of extensive libraries of pyrazinones with diverse functionalities at multiple positions. After the final derivatization steps, the target molecule is cleaved from the resin, often in high purity. researchgate.net A limitation noted in some solid-phase approaches is that attaching the pyrazinone scaffold via the N-1 amide nitrogen can restrict the diversity at the C-6 position to avoid undesired side reactions like O-alkylation. acs.org

Table 2: Key Steps in Solid-Phase Synthesis of 2(1H)-Pyrazinone Derivatives

Step Description Purpose
1. Anchoring An amine or amino acid is attached to a solid support (e.g., Wang resin). Immobilizes the starting material for easy purification.
2. Strecker Reaction Resin-bound amine reacts with an aldehyde and cyanide. Forms the α-aminonitrile intermediate and introduces C-6 diversity.
3. Cyclization Treatment with oxalyl chloride. Forms the core pyrazinone ring on the solid support.
4. Derivatization Transition metal-catalyzed cross-couplings (e.g., Sonogashira, Ullman). Introduces diverse substituents at the C-3 position.
5. Cleavage Treatment with an appropriate acid (e.g., TFA). Releases the final, purified pyrazinone derivative.

Based on the general methodology described for SPOS of pyrazinones. rsc.orgacs.orgresearchgate.net

Regioselectivity and Diastereoselectivity in Pyrazinone Synthesis

Controlling regioselectivity and diastereoselectivity is crucial for the synthesis of specific, biologically active pyrazinone isomers. Several synthetic methods offer varying degrees of stereochemical control.

Regioselectivity is a significant consideration in methods like the one-pot condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound, first described by Jones and Karmas/Spoerri. rsc.orgnih.gov This reaction can lead to the formation of two different regioisomers (e.g., 3,5- and 3,6-disubstituted pyrazinones), depending on which carbonyl group of the dicarbonyl compound reacts with the amide and amine functionalities of the amino acid amide. rsc.orgnih.gov To overcome this, strategies have been developed to ensure the formation of a single regioisomer, such as starting with an α-amino ketone that already incorporates one of the desired substituents, thereby directing the cyclization pathway. rsc.org

Diastereoselectivity has been explored in the context of creating chiral pyrazinone-containing structures. One approach involves the diastereoselective alkylation of a chiral pyrazinone template. For instance, a 1,2,3,6-tetrahydro-2-pyrazinone derived from (R)-valine and (S)-alanine can be alkylated with high diastereoselectivity under various conditions, including phase-transfer catalysis (PTC) and palladium-catalyzed allylic alkylation. researchgate.net The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis can yield enantiomerically pure α-methyl α-amino acids. researchgate.net

Furthermore, Diels-Alder reactions involving 2(1H)-pyrazinones as heterodienes can exhibit diastereoselectivity. researchgate.net When a homochiral auxiliary is attached to the pyrazinone scaffold, its reaction with dienophiles like ethene can produce cycloaddition products with moderate, yet significant, diastereomeric excesses (up to 50% de). researchgate.net This demonstrates the potential for asymmetric induction in building more complex, fused-ring systems based on the pyrazinone core.

Optimization and Scale-Up Considerations for Pyrazinone Synthesis

The transition of a synthetic route from a laboratory scale to a multi-kilogram or industrial scale presents a unique set of challenges that require careful optimization of reaction parameters. For pyrazinone synthesis, key considerations include reaction time, temperature, solvent choice, catalyst loading, and purification methods to ensure a safe, cost-effective, and efficient process.

Optimization is particularly evident in the development of microwave-assisted protocols. While microwave heating drastically reduces reaction times, direct scale-up can be problematic. The temperature optimization for microwave-assisted Strecker and cyclization reactions was found to be substrate-dependent, complicating the development of a universal protocol. thieme-connect.com For larger scale microwave reactions, adjustments to temperature and time are often necessary to maintain yield and purity. rsc.org

For large-scale production, classical heating methods may be preferred for their simplicity and scalability over specialized microwave equipment. An example is the multi-kilogram scale synthesis of a pyrazinone core using a method analogous to the Cheeseman synthesis. rsc.orgnih.gov This approach avoids toxic reagents like trimethylsilyl cyanide and involves the cyclization of an oxamide (B166460) precursor. nih.govudg.edu The optimization for this scale-up involved replacing a dimethylacetal-protected aldehyde with an acetyl group, which facilitated the synthesis and handling of the intermediates. rsc.orgnih.gov

The choice of reagents and solvents is also critical. The use of deep eutectic solvents (DESs) has been explored as a green alternative to traditional organic solvents, offering potential benefits in terms of cost, safety, and recyclability. rsc.org In one study, using a choline (B1196258) chloride-based DES improved yields for the synthesis of 1-alkyl-3,5-diaryl trisubstituted 2(1H)-pyrazinones compared to reactions in THF or DMF. rsc.org

Ultimately, a successful scale-up requires a robust and reproducible process. This involves minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and developing purification procedures, such as crystallization, that are amenable to large-scale operations.

Chemical Transformations and Derivatizations of the 2 1h Pyrazinone, 5 Amino Scaffold

Functional Group Interconversions on the Pyrazinone Nucleus

Functional group interconversions are fundamental transformations in organic synthesis that involve the conversion of one functional group into another. imperial.ac.uk For the 2(1H)-pyrazinone, 5-amino- core, these interconversions are crucial for introducing diverse chemical functionalities and modulating the molecule's properties.

The primary amino group at the C-5 position is a key site for such transformations. Standard reactions like diazotization, followed by nucleophilic substitution, can replace the amino group with a variety of other functionalities. For instance, treatment of 5-aminopyrazinone with sodium nitrite (B80452) in the presence of a strong acid can generate a diazonium salt intermediate. This intermediate can then react with various nucleophiles to introduce groups like hydroxyl, halogens, or cyano.

Another important interconversion involves the transformation of the pyrazinone carbonyl group. While challenging due to the amide resonance, selective reduction or conversion to a thiocarbonyl group can be achieved under specific conditions, further expanding the chemical diversity of the scaffold. Additionally, the exocyclic amino group can be acylated, alkylated, or sulfonylated to introduce a wide array of substituents.

Interactive Table: Examples of Functional Group Interconversions
Starting Functional GroupReagents and ConditionsResulting Functional Group
5-AminoNaNO₂, H₂SO₄, then H₂O/heat5-Hydroxy
5-AminoNaNO₂, HBr, CuBr5-Bromo
5-AminoAcetic Anhydride, Pyridine5-Acetamido
Pyrazinone CarbonylLawesson's ReagentPyrazinethione

Selective Functionalization at Specific Ring Positions (C-3, C-5, C-6, N-1)

The ability to selectively functionalize specific positions on the pyrazinone ring is critical for the targeted synthesis of complex molecules. The inherent reactivity of the 2(1H)-pyrazinone, 5-amino- scaffold allows for regioselective modifications at the C-3, C-5, C-6, and N-1 positions.

C-3 Position: The C-3 position is often activated for nucleophilic substitution, especially when a good leaving group like a halogen is present. udg.edu For example, 3-chloro-5-aminopyrazinones can readily react with various nucleophiles, such as amines and thiols, to yield the corresponding substituted products.

C-5 Position: The amino group at C-5 directs electrophilic aromatic substitution to the C-6 position. However, the C-5 position itself can be functionalized through displacement of a suitable leaving group, such as a halogen. For instance, 5-bromo-2(1H)-pyrazinones can undergo various coupling reactions to introduce new substituents. researchgate.net

C-6 Position: The C-6 position is susceptible to electrophilic attack due to the activating effect of the C-5 amino group. Halogenation, nitration, and Friedel-Crafts reactions can be directed to this position under appropriate conditions.

N-1 Position: The nitrogen at the N-1 position can be selectively alkylated or arylated using various electrophiles. The choice of base and solvent is crucial to avoid competing reactions at other nucleophilic sites.

The selective functionalization often relies on a careful choice of protecting groups and reaction conditions to control the regioselectivity. ntnu.no

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. mdpi.com These methods offer high efficiency and functional group tolerance, making them ideal for the derivatization of the 5-aminopyrazinone scaffold.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the 5-aminopyrazinone core. sigmaaldrich.com The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is a powerful method for the N-arylation of the 5-amino group. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with the 5-aminopyrazinone in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mdpi.comwuxiapptec.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered biarylphosphine ligands often providing the best results. nih.gov These reactions can be used to synthesize a wide range of N-aryl-5-aminopyrazinones, which are important intermediates in drug discovery. rsc.org Intramolecular versions of this reaction have also been developed to construct complex polycyclic systems. rsc.org

Besides N-arylation, other palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings can be employed to introduce carbon-based substituents at halogenated positions of the pyrazinone ring, further expanding the accessible chemical space. researchgate.net

Interactive Table: Palladium-Catalyzed Reactions on the Pyrazinone Scaffold
Reaction TypeCoupling PartnersCatalyst/Ligand SystemProduct Type
Buchwald-Hartwig Amination5-Aminopyrazinone + Aryl HalidePd₂(dba)₃ / XantphosN-Aryl-5-aminopyrazinone
Suzuki Coupling5-Halopyrazinone + Arylboronic AcidPd(PPh₃)₄5-Arylpyrazinone
Sonogashira Coupling5-Halopyrazinone + Terminal AlkynePd(PPh₃)₂Cl₂ / CuI5-Alkynylpyrazinone

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazinone Ring

Nucleophilic and electrophilic substitution reactions are fundamental for modifying the electronic properties and steric profile of the pyrazinone ring. solubilityofthings.comlibretexts.orgwikipedia.org

Nucleophilic Substitution: The pyrazinone ring, particularly when substituted with electron-withdrawing groups or halogens, is susceptible to nucleophilic attack. youtube.com As mentioned earlier, the C-3 and C-5 positions, when bearing a leaving group like a halogen, are common sites for nucleophilic substitution. ugr.es A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide to form new C-N, C-O, and C-S bonds, respectively. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. ugr.es

Ring Modification and Rearrangement Studies

Investigations into the modification and rearrangement of the pyrazinone ring itself can lead to novel heterocyclic scaffolds. While less common than peripheral functionalization, these transformations can provide access to unique chemical structures.

One area of study involves ring-opening and ring-closing sequences. For instance, under certain metabolic conditions, a related aminopyrrolidine ring has been shown to undergo oxidative ring-opening to an aldehyde, followed by intramolecular Schiff-base formation and reduction to form a more stable aminopiperidine ring. researchgate.net Similar transformations could potentially be explored for the pyrazinone ring, although this is a more speculative area of research.

Rearrangement reactions, such as those involving acyl azides (Curtius rearrangement), can be applied to carboxylic acid derivatives of the pyrazinone scaffold to introduce amine functionalities through an isocyanate intermediate. masterorganicchemistry.com Additionally, photochemical or thermal conditions could potentially induce rearrangements of the pyrazinone core, leading to different heterocyclic isomers.

Implementation of "Click Chemistry" for Scaffold Decoration

"Click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been successfully applied to the decoration of the 2(1H)-pyrazinone scaffold. nih.govacs.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is the cornerstone of this approach. acs.org

This strategy has been used to attach a triazole ring to the C-3 position of the pyrazinone. nih.govacs.org Two primary pathways have been explored:

Introduction of an acetylenic moiety at the C-3 position, followed by a cycloaddition with an organic azide.

Introduction of an azide group at the C-3 position, which then undergoes cycloaddition with a terminal alkyne. acs.org

These reactions, often facilitated by copper(I) catalysis for regioselectivity and microwave irradiation to accelerate reaction times, provide an efficient and modular way to generate libraries of novel pyrazinone-triazole conjugates. nih.govacs.org This method allows for the rapid exploration of the chemical space around the pyrazinone core, which is highly valuable in the context of drug discovery. acs.org

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazinone, 5 Amino Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2(1H)-pyrazinone, 5-amino-. It provides information on the chemical environment of magnetically active nuclei.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the substitution patterns on the pyrazine (B50134) ring. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, which is influenced by the nature and position of substituents. libretexts.org In pyrazine derivatives, the number of signals in the ¹³C NMR spectrum can indicate the degree of symmetry in the molecule. masterorganicchemistry.com For instance, symmetrically substituted pyrazines will show fewer carbon signals than would be expected from the molecular formula alone. masterorganicchemistry.com The chemical shifts in ¹H NMR can help distinguish between different isomers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazine Derivative.

Note: This table is illustrative. Actual chemical shifts will vary depending on the specific substituents and solvent used.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 7.8 - 8.2 140 - 145
H-6 8.0 - 8.4 145 - 150
NH₂ 5.0 - 6.0 -
C-2 - 155 - 160

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. sdsu.eduipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.eduemerypharma.com For a 2(1H)-pyrazinone, 5-amino- derivative, COSY can be used to identify which protons are adjacent to each other on the pyrazine ring or on any attached substituent groups. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduemerypharma.comlibretexts.org This allows for the direct assignment of a proton signal to its corresponding carbon atom. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). youtube.comlibretexts.org HMBC is particularly powerful for piecing together the molecular skeleton by identifying long-range connectivities. ipb.pt For example, it can establish the connection between a proton on the pyrazine ring and a carbon atom in a substituent, or between a proton on a substituent and a carbon atom in the pyrazine ring. libretexts.org Studies on related heterocyclic systems like pyrazines and pyridazines have demonstrated the utility of HMBC in confirming structural assignments. researchgate.netipb.ptresearchgate.net

¹H NMR and ¹³C NMR for Positional Assignment

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of a 2(1H)-pyrazinone, 5-amino- derivative would be expected to show characteristic absorption bands for the various functional groups. libretexts.org

Table 2: Typical IR Absorption Frequencies for Functional Groups in 2(1H)-Pyrazinone, 5-amino- Derivatives.

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Amine N-H stretch 3300 - 3500 Medium, often two bands for -NH₂ libretexts.orgopenstax.org
Amide (Lactam) C=O stretch 1650 - 1690 Strong
Aromatic Ring C=C and C=N stretch 1400 - 1600 Medium to weak
Aromatic C-H C-H stretch 3000 - 3100 Medium to weak openstax.org

The presence of a strong absorption band in the 1650-1690 cm⁻¹ region is indicative of the carbonyl group in the pyrazinone ring. libretexts.org The N-H stretching vibrations of the amino group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.orgopenstax.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. msu.edu It also offers insights into the molecular structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org In the mass spectrum of a 2(1H)-pyrazinone, 5-amino- derivative, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern can be complex but often involves characteristic losses of small neutral molecules or radicals. miamioh.edu For example, the loss of CO from the pyrazinone ring or the loss of fragments from substituents are common fragmentation pathways that can help to confirm the structure. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org By diffracting X-rays off a single crystal of a 2(1H)-pyrazinone, 5-amino- derivative, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. wikipedia.org This technique also reveals the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. omu.edu.tr For instance, a study on 2-benzoyl-3-aminopyrazine showed the presence of intermolecular N–H⋯O and N–H⋯N-pyrazine hydrogen bonds, which created a supramolecular architecture. researchgate.net Such information is crucial for understanding the solid-state properties of the material. researchgate.net

Complementary Spectroscopic Methods (e.g., UV-Vis, Electron Spin Resonance for Coordination Compounds)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. numberanalytics.com For 2(1H)-pyrazinone, 5-amino- derivatives, which contain conjugated π-systems, UV-Vis spectra typically exhibit strong absorptions in the UV region corresponding to π→π* and n→π* transitions. scirp.org The position and intensity of these absorption bands can be influenced by the substituents on the pyrazine ring and the solvent. In coordination compounds involving these ligands, metal-to-ligand charge transfer (MLCT) bands may also be observed. mdpi.comacs.org

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specifically used for studying species with unpaired electrons, such as paramagnetic metal complexes. cube-synergy.eu If 2(1H)-pyrazinone, 5-amino- or its derivatives are used as ligands to form coordination compounds with paramagnetic metal ions (e.g., Cu(II), Co(II)), ESR spectroscopy can provide valuable information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. scirp.orgcube-synergy.eu

Theoretical and Computational Investigations of 2 1h Pyrazinone, 5 Amino

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2(1H)-Pyrazinone, 5-amino-. researchgate.net These methods model the electron distribution to reveal intrinsic molecular properties. austinpublishinggroup.com

DFT studies on related pyrazine (B50134) and aminopyrazine structures provide a framework for understanding 2(1H)-Pyrazinone, 5-amino-. mdpi.comscirp.org Calculations are typically performed to obtain the optimized molecular geometry and to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic excitation. mdpi.com

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netscirp.org These include:

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Potential (µ): Related to the "escaping tendency" of electrons from a system. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.org

Molecular Electrostatic Potential (MESP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For 2(1H)-Pyrazinone, 5-amino-, the electron-rich regions, such as those around the nitrogen and oxygen atoms, are identified as potential sites for electrophilic attack, while electron-deficient areas are susceptible to nucleophilic attack.

ParameterDescriptionPredicted Significance for 2(1H)-Pyrazinone, 5-amino-
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability. scirp.orgHigher values indicate a better electron donor.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. scirp.orgLower values indicate a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.comA small gap suggests high reactivity.
Chemical Hardness (η)Measure of resistance to deformation of the electron cloud. irjweb.comHigher values correlate with greater stability.
Electrophilicity Index (ω)A measure of the energy lowering due to maximal electron flow between donor and acceptor. scirp.orgIndicates the capacity to act as an electrophile.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. stanford.edu These methods are essential for performing conformational analysis of 2(1H)-Pyrazinone, 5-amino-, revealing its preferred three-dimensional shapes and flexibility, which are critical for its interaction with biological targets. kuleuven.beprotocols.io

MD simulations start from an initial set of coordinates, often obtained from docking experiments or quantum chemical calculations, and apply a force field (like CHARMM or CGenFF) to calculate the forces between atoms. plos.org By solving Newton's laws of motion for each atom in discrete time steps, a trajectory is generated that shows how the molecule's conformation evolves. stanford.edu

For pyrazinone-based compounds, MD simulations can:

Assess Stability: The stability of a particular conformation or a ligand-protein complex can be evaluated by monitoring the Root Mean Square Deviation (RMSD) of atomic positions over the simulation time. plos.orgnih.gov A stable RMSD indicates that the system has reached equilibrium. nih.gov

Analyze Conformations: Simulations reveal the accessible conformations of the molecule in different environments, such as in an aqueous solution, and the energetic barriers between them. kuleuven.benih.gov This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor.

Study Solvent Effects: MD explicitly includes solvent molecules, allowing for the analysis of how water molecules interact with the compound and influence its conformation and binding properties. plos.org Studies on thrombin inhibitors with a 3-aminopyrazin-2(1H)-one scaffold have shown that water molecules in the binding pocket can have distinct dynamic behaviors that are related to the inhibitor's characteristics. plos.org

In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biosolveit.de This technique is widely used to understand the binding mode of potential drug candidates like 2(1H)-Pyrazinone, 5-amino- and to guide the design of more potent and selective inhibitors. mdpi.com

The pyrazinone scaffold has been identified as a key motif in inhibitors of various protein kinases, which are important targets in cancer therapy. researchgate.net Docking studies involving aminopyrazine and pyrazinone derivatives have revealed key interactions within the ATP-binding site of these kinases. nih.govresearchgate.net For instance, the pyrazinone core can act as a scaffold that orients substituents to form critical interactions with the protein.

Key interactions typically observed in docking studies include:

Hydrogen Bonds: The amino group and the carbonyl oxygen of the pyrazinone ring are excellent hydrogen bond donors and acceptors, respectively, often forming crucial hydrogen bonds with backbone atoms of the kinase hinge region.

Hydrophobic Interactions: Substituents on the pyrazinone ring can fit into hydrophobic pockets within the binding site, contributing significantly to binding affinity.

π-π Stacking: The aromatic pyrazinone ring can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) in the active site.

The results of docking are often expressed as a scoring function, which estimates the binding free energy (ΔG), with lower values (more negative) indicating a more favorable interaction. plos.orgresearchgate.net These predictions help prioritize compounds for synthesis and biological testing. innovareacademics.in

Protein Target ClassPotential Interactions with 5-Amino-2(1H)-PyrazinoneReference Example
Protein Kinases (e.g., Nek2, ALK2)Hydrogen bonding with hinge region residues (e.g., Asn, Tyr); π-interactions with aromatic residues (e.g., Phe, Ile). nih.govAminopyrazine inhibitors bind to an inactive conformation of Nek2 kinase. nih.gov
Serine Proteases (e.g., Thrombin)The 3-aminopyrazin-2(1H)-one scaffold forms hydrogen bonds with backbone groups of Gly216. plos.orgThrombin inhibitors containing the aminopyrazinone scaffold. plos.org
Fibroblast Growth Factor Receptors (FGFR)5-aminopyrazole derivatives show binding in the active pocket of FGFR1 and FGFR4. nih.govStudies on 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles with FGFR1. nih.gov

Computational Structure-Activity Relationship (SAR) Analysis

Computational Structure-Activity Relationship (SAR) analysis aims to connect the chemical structure of a compound to its biological activity. For 2(1H)-Pyrazinone, 5-amino-, computational SAR studies help to understand how modifications to its structure would affect its binding affinity and selectivity towards a specific biological target. acs.orgacs.org

These studies often begin with a "hit" compound, like an aminopyrazine derivative identified from high-throughput screening. acs.org Using structure-based design, which relies on information from molecular docking and X-ray crystallography, new derivatives are designed and evaluated computationally before being synthesized. nih.govacs.org

SAR analyses for aminopyrazine and pyrazinone inhibitors have revealed several key principles:

Core Scaffold Importance: The pyrazinone ring often serves as a central scaffold that is crucial for establishing the primary binding interactions, such as hydrogen bonds with the kinase hinge region. researchgate.net

Role of Substituents: The type and position of substituents on the ring are critical for potency and selectivity. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the phenyl group in one position were explored to understand its interaction with a hydrophobic back pocket. acs.org

Pharmacophore Modeling: Computational methods can identify the essential 3D arrangement of functional groups (the pharmacophore) required for activity. For pyrazinone-based inhibitors, this typically includes specific locations for hydrogen bond donors, acceptors, and hydrophobic features.

Correlation with Experimental Data: A key aspect of computational SAR is correlating predicted properties (like docking scores or binding free energies) with experimental IC₅₀ values. plos.orgacs.org A strong correlation validates the computational model and increases its predictive power for designing new, more potent compounds. plos.org

Prediction of Spectroscopic Properties and Chemical Shifts

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are valuable for structure verification and for interpreting experimental spectra.

For 2(1H)-Pyrazinone, 5-amino-, DFT calculations are commonly used to predict its ¹H and ¹³C NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for these calculations. researchgate.net The process involves:

Optimizing the molecule's geometry at a chosen level of theory. sciforum.net

Performing the GIAO calculation to determine the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values against a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts (δ). researchgate.net

Comparisons between calculated and experimental chemical shifts can confirm the proposed structure and stereochemistry of a synthesized compound. mdpi.comsciforum.net Studies on related heterocyclic systems have shown that a good correlation between theoretical and experimental values can be achieved. mdpi.com

Similarly, theoretical IR spectra can be computed. The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements. These predicted frequencies can be compared to experimental IR spectra to help assign specific absorption bands to the corresponding vibrational modes of the molecule, such as the C=O and N-H stretching frequencies.

Spectroscopic DataTypical Predicted Chemical Shift/Frequency Range (for related structures)Significance
1H NMR (Protons on ring)δ 6.0 - 9.0 ppm. libretexts.orgpdx.eduConfirms the aromatic/heterocyclic proton environment.
1H NMR (Amino protons, -NH₂)δ 5.0 - 6.0 ppm (can be broad and variable). Identifies the presence of the amino group.
13C NMR (Carbonyl carbon, C=O)δ 160 - 170 ppm. pdx.eduCharacteristic shift for a carbonyl group in a heterocyclic system.
IR Frequency (N-H stretch)3350–3450 cm⁻¹. Confirms the presence of the amino group.
IR Frequency (C=O stretch)1650–1700 cm⁻¹. Confirms the presence of the pyrazinone carbonyl group.

Coordination Chemistry of 2 1h Pyrazinone, 5 Amino As a Ligand

Design and Synthesis of Pyrazinone-Based Ligands for Metal Coordination

The design and synthesis of pyrazinone-based ligands are pivotal for their application in metal coordination. The inherent structural features of the pyrazinone ring, combined with various substituents, allow for the tuning of their coordination properties. unicam.it The synthesis of 2(1H)-pyrazinones can be achieved through several methods, including the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgudg.edunih.gov This approach is one of the most significant for creating 2(1H)-pyrazinones and allows for the introduction of various substituents, influencing the ligand's electronic and steric properties. rsc.orgudg.edunih.gov For instance, the reaction of α-amino acid amides with methylglyoxal (B44143) typically yields 5-methyl-2(1H)-pyrazinone as the primary product. nih.gov

Further modifications to the pyrazinone core can be made to enhance its coordination capabilities. For example, the introduction of chloro-substituents at different positions on the pyrazin-2-amine ring has been explored to create a new class of ligands for copper(I) bromide complexes. researchgate.netmdpi.com These modifications can influence the resulting coordination polymers' dimensionality and structure. researchgate.netmdpi.com Additionally, a solid-phase protocol for synthesizing highly substituted 2(1H)-pyrazinones has been developed using transition metal-catalyzed reactions, which opens avenues for creating libraries of analogues for various applications. acs.org

Formation of Metal Complexes and Coordination Polymers

The ability of 5-amino-2(1H)-pyrazinone and its derivatives to act as ligands facilitates the formation of a wide array of metal complexes and coordination polymers. unicam.itresearchgate.net These structures are assembled through the coordination of the ligand to metal centers, often resulting in extended networks with specific dimensionalities. researchgate.net

Interactions with Transition Metal Ions (e.g., Copper(I), Mercury(II), Cadmium(II))

Copper(I): Chloro-substituted pyrazin-2-amine ligands have been shown to form 1D and 2D coordination polymers with copper(I) bromide. researchgate.netmdpi.com These complexes are often synthesized via an in situ redox process from copper(II) bromide. researchgate.netmdpi.com The coordination mode of the pyrazine (B50134) ligand, whether monodentate or bridging, influences the final structure, leading to motifs like the (μ3-bromo)-CuI 'staircase' or unique honeycomb networks. mdpi.com The position of substituents on the pyrazine ring plays a crucial role in determining the coordination site (N1 vs. N4). mdpi.com

Mercury(II): The coordination chemistry of mercury(II) with pyrazinone-related ligands has been explored, often involving mixed-ligand systems. For example, mercury(II) complexes have been synthesized with ligands like 4-flouro-2-cyanoaminothiophenolate in combination with other co-ligands. tjnpr.org In these complexes, the geometry around the Hg(II) ion is often tetrahedral. tjnpr.org

Cadmium(II): Cadmium(II) readily forms complexes with amino acid and peptide ligands, generally resulting in octahedral coordination geometries involving the amino and carboxylate groups. nih.gov While the stability of many cadmium(II) complexes is lower than that of their zinc(II) counterparts, ligands with thiolate groups show significantly higher stability with cadmium(II). nih.gov Cadmium(II) complexes with 4-aminoantipyrine, a pyrazolone (B3327878) derivative, have been synthesized, revealing different coordination spheres for the cadmium ions within the same complex. nih.gov The coordination number for cadmium(II) can range from 2 to 8, highlighting its plasticity as a cation. chem-soc.si

Metal IonTypical Coordination GeometriesKey Structural Motifs
Copper(I) Tetrahedral1D/2D polymeric chains, (μ3-bromo)-CuI 'staircase', honeycomb networks
Mercury(II) TetrahedralMixed-ligand complexes
Cadmium(II) Octahedral, Tetrahedral, Five-coordinate, Six-coordinateMononuclear and polynuclear complexes, varied coordination spheres

Investigation of Binding Modes and Coordination Geometries

The binding modes of 5-amino-2(1H)-pyrazinone and its derivatives are diverse, owing to the presence of multiple potential coordination sites. The pyrazine ring nitrogen atoms (N1 and N4), the exocyclic amino group, and the carbonyl oxygen can all participate in metal binding. nih.govrsc.org

In copper(II) complexes with 5-amino-3-(pyrid-2-yl)-1H-pyrazole, a related ditopic ligand, the ligand chelates to both the copper(II) cation and the counter-anions. rsc.org For chloro-substituted pyrazin-2-amine copper(I) bromide complexes, both monodentate and μ2-N,N' bridging coordination modes have been observed. mdpi.com The absence or presence of a chloro substituent at the C6 position can direct the coordination to either the N1 or N4 atom of the pyrazine ring. mdpi.com

In cadmium(II) complexes with amino acids, the coordination is typically octahedral, involving the amino and carboxylate groups. nih.gov However, in peptide complexes, both octahedral and tetrahedral geometries are possible, depending on steric factors. nih.gov The terminal amino group and the subsequent carbonyl oxygen are the primary binding sites. nih.gov For a tetranuclear cadmium(II) complex with 4-aminoantipyrine, both five- and six-coordinate Cd2+ ions were observed in the same structure. nih.gov

Role of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) in Supramolecular Architectures

Non-covalent interactions play a crucial role in the assembly and stabilization of the supramolecular structures of metal-pyrazinone complexes. researchgate.netmdpi.com These weak interactions, including hydrogen bonding, halogen bonding, and π-stacking, direct the organization of the coordination complexes into higher-order architectures. mdpi.comresearchgate.net

Halogen Bonding: In addition to hydrogen bonding, halogen bonds have been identified as significant in directing the assembly of these coordination polymers. researchgate.netmdpi.com In the copper(I) bromide complexes, a network of 'cooperative' halogen bonds contributes to the formation of infinite polymeric structures. mdpi.com

π-Stacking: π-π stacking interactions between the pyrazine rings of adjacent ligands also contribute to the stability of the supramolecular assemblies. researchgate.net These interactions are often observed in conjunction with hydrogen bonding, leading to the formation of infinite one-dimensional ladder-like structures in the solid state. researchgate.net The strength of these π-π stacking interactions can be influenced by the metal coordination. researchgate.net

Interaction TypeRole in Supramolecular Assembly
Hydrogen Bonding Formation of dimers and extended networks, linking polymeric chains. mdpi.comnih.gov
Halogen Bonding Contributes to the formation of infinite polymeric structures. mdpi.com
π-Stacking Stabilizes the crystal packing, often leading to ladder-like structures. researchgate.net

Characterization of Metal-Pyrazinone Complexes

A variety of analytical techniques are employed to characterize metal-pyrazinone complexes and elucidate their structures and properties.

Single-Crystal X-ray Diffraction: This is a primary method for determining the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, coordination geometries, and the nature of non-covalent interactions. mdpi.comnih.govnih.gov

Spectroscopic Techniques:

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=O) upon complexation. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is utilized to characterize the ligands and their complexes in solution, providing information about the chemical environment of the atoms. nih.govsciety.org

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex, which can help in determining the coordination geometry. nih.gov

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to study the thermal stability of the complexes. researchgate.net

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry. researchgate.net

Mechanistic Investigations of Biological Activity of 2 1h Pyrazinone, 5 Amino Derivatives in Vitro Studies

Molecular Basis of Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The cytotoxic potential of 2(1H)-pyrazinone, 5-amino- derivatives against various cancer cell lines has been a primary focus of in vitro research. These studies aim to unravel the specific cellular pathways that are targeted by these compounds, leading to cancer cell death.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several in vitro studies have demonstrated that 2(1H)-pyrazinone, 5-amino- derivatives can induce apoptosis in cancer cells through various signaling pathways.

One study on a novel pyrazinone derivative, 2-chloro-N-(2-(1-oxo-3-(p-tolyl)pyrrolo-[1,2-a]pyrazin-2(1H)-yl)acetamide (MY-03-01), in SKOV-3 ovarian cancer cells revealed its ability to induce apoptosis. waocp.org Morphological analysis using DAPI staining and Annexin V/PI staining confirmed the apoptotic activity of MY-03-01. waocp.org The study further elucidated that the compound triggers the intrinsic mitochondrial pathway of apoptosis by activating caspase-9 and caspase-3. waocp.orgnih.gov The activation of these caspases leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair, ultimately resulting in cell death. waocp.org

Derivatives of 3-amino-5-phenylpyrazin-2(1H)-one have also shown the ability to induce apoptosis in breast (MCF-7) and colon (HCT116) cancer cell lines. Similarly, a 5-aminopyrazole derivative, BC-7, was found to induce apoptosis in HeLa cervical cancer cells through a mitochondrial- and caspase-dependent pathway. nih.gov This was preceded by cell cycle arrest in the early M phase. nih.gov

The pro-apoptotic activity of some pyrazole (B372694) derivatives has been linked to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2, suggesting mitochondrial involvement in apoptosis induction. jpp.krakow.pl

In addition to inducing apoptosis, 2(1H)-pyrazinone, 5-amino- derivatives have been shown to inhibit the proliferation of cancer cells. In vitro assays are crucial for determining the antiproliferative efficacy and the underlying mechanisms.

The pyrazinone derivative MY-03-01 demonstrated a dose-dependent inhibition of viability in SKOV-3 cells. waocp.org After 48 hours of treatment, the IC50 value was determined to be 18.16 μM. waocp.org Another study on 3-amino-5-phenylpyrazin-2(1H)-one reported IC50 values of 15 μM and 20 μM against MCF-7 and HCT116 cancer cell lines, respectively, with the mechanism involving cell cycle arrest.

Research on 4-amino-2H-pyran-2-one (APO) analogs, a structurally related class of compounds, has also shown significant inhibition of various human cancer cell lines, with ED50 values in the low micromolar range. unc.edu For instance, the 4-methylaniline-substituted analog 27 exhibited potent activity with ED50 values ranging from 0.059 to 0.090 μM. unc.edu These findings highlight the importance of the substituents on the core ring structure for antiproliferative activity. unc.edu

Table 1: In Vitro Cytotoxicity of 2(1H)-Pyrazinone, 5-amino- Derivatives and Related Compounds

Compound/DerivativeCell LineIC50/ED50 (µM)Mechanism of ActionReference
MY-03-01SKOV-3 (Ovarian)18.16Apoptosis induction via caspase-9 and -3 activation waocp.org
3-Amino-5-phenylpyrazin-2(1H)-oneMCF-7 (Breast)15Induction of apoptosis
3-Amino-5-phenylpyrazin-2(1H)-oneHCT-116 (Colon)20Cell cycle arrest
BC-7 (5-Aminopyrazole derivative)HeLa (Cervical)65.58Apoptosis induction, cell cycle arrest in M phase nih.gov
APO analog 27Various0.059 - 0.090Not specified unc.edu

Mechanisms of Apoptosis Induction

Antimicrobial Action Mechanisms (In Vitro)

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. In vitro studies have revealed that 2(1H)-pyrazinone, 5-amino- derivatives possess significant antibacterial and antifungal properties.

Derivatives of 2(1H)-pyrazinone have demonstrated a broad spectrum of antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

A novel pyrazinone derivative, MR7S4-F3, isolated from Streptomyces anulatus, exhibited potent activity against Gram-positive pathogens. researchgate.net It showed minimum inhibitory concentration (MIC) values of 4–16 µg/mL against Bacillus subtilis, multiple S. aureus strains (including MRSA), and Enterococcus faecalis. researchgate.net While the exact mechanism against MRSA is not fully elucidated, it is suggested that it may not involve the beta-lactam target, penicillin-binding protein 2a (PBP2a). mdpi.com Instead, pyrazinones might act through other mechanisms such as protease and kinase inhibition or quorum sensing interference. mdpi.com

Another study reported that 3-phenylpyrazin-2(1H)-one inhibits the growth of S. aureus ATCC 6538 with an MIC of 4 µg/mL. mdpi.com Furthermore, newly synthesized pyrazolo[1,5-a]pyrimidines have shown significant antibacterial activity, with some derivatives being more effective against MRSA than the standard drug linezolid. nih.gov

In vitro antifungal activity has also been reported for derivatives of this chemical class. nih.gov A study on novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives showed moderate to high inhibitory activities against various fungi. nih.gov Compounds that incorporated a sugar moiety alongside the pyrazolyl ring displayed the highest antifungal activity. nih.gov

Another research effort focused on pyrazoline derivatives and found that several synthesized compounds were more effective against Candida albicans than the standard antifungal drug ketoconazole. jrespharm.com Similarly, thiazole (B1198619) derivatives incorporating a pyrazoline ring showed moderate antimicrobial activity against C. albicans. sapub.org These studies underscore the potential of these heterocyclic structures as scaffolds for the development of new antifungal agents.

Antibacterial Spectrum and Modes of Action (e.g., Anti-MRSA)

Enzyme Inhibition Studies (In Vitro)

The 2(1H)-pyrazinone scaffold is recognized as a valuable motif for designing enzyme inhibitors, particularly for protein kinases, which are crucial in cancer development and progression. nih.govresearchgate.net

In vitro studies have shown that 3,5- and 3,6-disubstituted-2(1H)-pyrazinones can act as ATP-competitive inhibitors of kinases. researchgate.net These compounds have demonstrated both kinase inhibitory activity and antiproliferative effects in human tumor cells. researchgate.net

Furthermore, pyrazinone derivatives have been investigated as inhibitors of other enzymes. For instance, certain derivatives have shown inhibitory activity against the reverse transcriptase of the human immunodeficiency virus (HIV). nih.govudg.edu Another study detailed achiral pyrazinone-based inhibitors targeting the hepatitis C virus (HCV) NS3 protease, with Ki values ranging from 0.11 to 7.1 μM. acs.org

The diverse enzyme inhibitory profiles of 2(1H)-pyrazinone, 5-amino- derivatives highlight their potential as versatile scaffolds for developing targeted therapies for a range of diseases.

Kinase Inhibition (e.g., p38α MAP Kinase, NUDT5 Protein)

Derivatives of 2(1H)-pyrazinone have been identified as potent inhibitors of key kinases involved in cellular signaling, such as p38α mitogen-activated protein (MAP) kinase and NUDT5 protein.

p38α MAP Kinase:

The p38α MAP kinase is a critical regulator of pro-inflammatory signaling pathways, making it a significant target for anti-inflammatory drug development. rsc.orgfrontiersin.org Researchers have successfully designed and optimized a novel series of 3-amino-2(1H)-pyrazinones as potent and selective p38α inhibitors. rsc.orgnih.gov Through structure-activity relationship (SAR) studies, it was discovered that modifying an aminoalkyl substituent at the 3-position of the 2(1H)-pyrazinone core led to a remarkable 20,000-fold increase in potency against p38α. nih.gov One of the most advanced compounds from this series demonstrated excellent properties for potential inhaled administration. nih.gov The development of these inhibitors was initiated from a lead compound, AZD6703, which features a quinazolinone scaffold, by replacing it with a 2(1H)-pyrazinone core. rsc.org

NUDT5 Protein:

The NUDT5 protein (also known as NUDIX5 or ADP-sugar pyrophosphatase) is an enzyme involved in nucleotide metabolism and has been linked to cancer pathways. mdpi.comuniprot.org Certain clinical Bruton's tyrosine kinase (BTK) inhibitors have been found to have off-target activity against NUDT5. nih.gov This discovery prompted further investigation into related scaffolds. By exploring the SAR around the core structure of these BTK inhibitors, a potent, noncovalent, and cell-active dual inhibitor of NUDT5 and the related NUDT14 was identified. nih.gov X-ray crystallography revealed that the heterocyclic ring of the inhibitor is stabilized by π–π stacking interactions within the active site of NUDT5. nih.gov

Table 1: Kinase Inhibition by 2(1H)-Pyrazinone Derivatives

Compound/Series Target Kinase Key Findings
3-Amino-2(1H)-pyrazinone derivatives p38α MAP Kinase A 20,000-fold increase in potency was achieved by optimizing the aminoalkyl substituent at the 3-position. nih.gov
AZD6703 analogue p38α MAP Kinase Designed with a 2(1H)-pyrazinone core to selectively inhibit p38α. rsc.org
Ibrutinib analogue NUDT5/NUDT14 Identified as a potent, noncovalent dual inhibitor. nih.gov

Protease Inhibition (e.g., Hepatitis C Virus NS3 Protease)

The 2(1H)-pyrazinone core has been effectively utilized as a scaffold for the design of inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease, an enzyme crucial for viral replication. nih.govresearchgate.net

A series of novel HCV NS3 protease inhibitors were developed based on a 2(1H)-pyrazinone P3 scaffold combined with either a P2 phenylglycine or glycine. nih.gov Molecular modeling suggested that substituents on the pyrazinone core could occupy the same space as the P2 side chain, leading to the development of achiral and rigidified inhibitors. nih.gov These new achiral inhibitors showed a fourfold improvement in potency compared to their corresponding tripeptide lead compounds. nih.gov

Further optimization of these pyrazinone-based inhibitors involved exploring elongated substituents at the R6 position, directed toward the S2 pocket of the protease. acs.org A significant breakthrough was the replacement of an unstable carbamate (B1207046) P3 capping group with a more robust urea (B33335) group, which resulted in a 10-fold increase in inhibitory potency. acs.org This led to the identification of several inhibitors with improved potency, with Ki values as low as 0.11 μM. acs.org Additionally, some tryptophan-derived small molecules containing a ureido group were identified as inhibitors of both wild-type HCV NS3/4A protease and its drug-resistant D168A mutant. nih.govacs.org

Table 2: HCV NS3 Protease Inhibition by 2(1H)-Pyrazinone Derivatives

Compound Series Target Key Findings
2(1H)-pyrazinone with P2 phenylglycine/glycine HCV NS3 Protease (wild type and resistant variants) Achiral inhibitors with fourfold improved potency were discovered. nih.gov
Pyrazinone-glycine with aromatic acyl sulfonamide HCV NS3 Protease Elongated R6 substituents improved potency (Ki down to 0.11 μM). acs.org
Tryptophan derivatives with ureido group HCV NS3/4A Protease (wild type and D168A mutant) Active against both wild-type and drug-resistant mutant enzymes. nih.govacs.org

Modulatory Effects on Intercellular Signaling Pathways (e.g., Quorum Sensing)

In Vitro Receptor Binding Studies (e.g., Opioid Receptors)

Derivatives of 2(1H)-pyrazinone have been synthesized and evaluated for their ability to bind to opioid receptors. These studies have revealed that the pyrazinone ring can serve as a platform for creating potent and selective opioid receptor ligands. psu.edujst.go.jpnih.govresearchgate.net

By incorporating 2′,6′-dimethyl-L-tyrosine (Dmt), a key amino acid for opioid receptor interaction, onto a pyrazinone scaffold, researchers have developed highly potent µ-opioid receptor agonists. nih.govnih.gov One such compound, 3-[4′-Dmt-aminobutyl)-6-(3′-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone], exhibited exceptionally high µ-opioid receptor affinity (Kiµ = 0.021 nM) and selectivity. psu.edu Another derivative, 5-methyl-6-β-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone, also showed strong binding to the µ-opioid receptor with a Ki value of 55.8 nM. jst.go.jp

Structure-activity relationship studies have highlighted that the length of the aminoalkyl linker connecting the Dmt residue to the pyrazinone ring, as well as the nature and position of other substituents on the ring, are crucial factors for determining opioid receptor affinity and functional activity. nih.govnih.gov

Table 4: Opioid Receptor Binding Affinity of 2(1H)-Pyrazinone Derivatives

Compound Receptor Binding Affinity (Ki)
3-(4′-Dmt-aminobutyl)-6-(3′-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone µ-opioid 0.021 nM psu.edu
3-(4′-Dmt-aminobutyl)-6-(3′-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone δ-opioid 31.9 nM nih.gov
5-methyl-6-β-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone µ-opioid 55.8 nM jst.go.jp
5-methyl-6-β-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone δ-opioid 2165 nM jst.go.jp
3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone µ-opioid 0.13 nM nih.gov

Applications of 2 1h Pyrazinone, 5 Amino As a Privileged Scaffold in Chemical Biology

Rational Design and Synthesis of Novel Pharmacological Agents

The 5-amino-2(1H)-pyrazinone scaffold is a cornerstone in the rational design of potent and selective therapeutic agents. Its chemical structure is amenable to modification at multiple positions, allowing medicinal chemists to fine-tune pharmacological properties through structure-activity relationship (SAR) studies. nih.gov This has led to the development of inhibitors for several important enzyme classes.

Thrombin Inhibitors: A significant application of the 3-aminopyrazinone core is in the development of noncovalent thrombin inhibitors for anticoagulation therapy. acs.org Researchers addressed the modest half-lives of earlier pyridinone-based inhibitors by creating a chemically stable 3-alkylaminopyrazinone bioisostere. acs.org This metabolism-based optimization approach involved modifying the three principal components (P1, P2, P3) of the pharmacophore. researchgate.net For example, compound L-375,378, a close aminopyrazinone analogue of a previous lead, demonstrated comparable efficacy and selectivity but with markedly improved pharmacokinetics in multiple animal models. acs.org The synthesis was highly versatile, enabling the creation of various derivatives for optimization. acs.orgacs.org

p38α MAP Kinase Inhibitors: The 3-amino-2(1H)-pyrazinone framework was successfully used to discover a novel series of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a target for treating inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.gov A focused SAR evaluation of the aminoalkyl substituent at the C-3 position of the pyrazinone ring led to a remarkable 20,000-fold increase in potency. nih.gov The most advanced compound from this series exhibited excellent properties for potential administration via inhalation. nih.gov

Compound/SeriesTargetKey FindingsReference(s)
L-375,378 ThrombinBioisostere for a pyridinone core, showing significantly improved pharmacokinetics in rats, dogs, and monkeys. acs.org
Pyridone-based Inhibitors Chlamydia trachomatis HtrA (CtHtrA)2-pyridone identified as a suitable bioisostere of the P3/P2 amide/proline for developing CtHtrA inhibitors, with some compounds showing superior anti-chlamydial potency. researchgate.net
Compound 25 (p38α Inhibitor) p38α MAP KinaseOptimization of the C-3 aminoalkyl group led to a 20,000-fold potency increase; compound showed excellent in vivo properties for inhalation. nih.gov
Pyrazinone-containing Opioid Mimetics μ-opioid receptorA synthesized derivative, 5-methyl-6-β-phenethyl-3-tyrosylaminobutyl-2(1H)-pyrazinone, exhibited strong binding to the μ-opioid receptor. jst.go.jp

Hepatitis C Virus (HCV) NS3 Protease Inhibitors: The pyrazinone scaffold has been employed to design inhibitors of the HCV NS3 protease. Researchers developed a microwave-assisted synthesis to efficiently create functionalized 3-amino-5-chloro-2(1H)-pyrazinone-N-1-carboxylic acids, which served as core structures for novel HCV NS3 protease inhibitors. rsc.org

Opioid Mimetics: The pyrazinone ring has been successfully incorporated into peptide sequences to create opioid mimetics. nih.gov By cyclizing dipeptidyl chloromethyl ketones, researchers synthesized various aminobutyl-substituted pyrazinones which were then integrated into enkephalin sequences, demonstrating that the scaffold can be used to probe the structural requirements for biologically active peptides. nih.gov

Development of Chemical Probes for Elucidating Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. chemicalprobes.org The potent and selective nature of agents derived from the 5-amino-2(1H)-pyrazinone core makes them ideal candidates for development into chemical probes.

For instance, the highly selective p38α MAP kinase inhibitors developed from this scaffold can be used not just as potential therapeutics, but also as tools to dissect the specific roles of p38α kinase in cellular signaling pathways related to inflammation. nih.gov Similarly, the synthesis of pyrazinone-containing opioid mimetics was undertaken specifically to "evaluate structural components required for biologically active peptides," which is the fundamental role of a chemical probe. nih.gov By inserting the pyrazinone ring into a peptide, researchers can explore how this structural modification affects receptor binding and signaling, thereby elucidating the function of opioid receptors. jst.go.jpnih.gov

Contribution to Heterocyclic Compound Libraries and Drug Discovery Programs

The 2(1H)-pyrazinone scaffold is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets. jst.go.jpresearchgate.netu-tokyo.ac.jp This feature makes it an exceptionally valuable building block for constructing heterocyclic compound libraries for high-throughput screening in drug discovery programs. wikipedia.orgscilifelab.se

The synthesis of 3,5-disubstituted-2(1H)-pyrazinones has been systematically developed to create focused libraries for screening against specific target families, such as protein kinases. researchgate.net Using methods like selective, sequential nucleophilic substitution and palladium-catalyzed cross-couplings, chemists can rapidly generate a wide variety of derivatives from a common dihalogenated pyrazinone intermediate. researchgate.net This approach allows for the introduction of diverse substituents chosen to modulate physicochemical properties, leading to libraries of compounds suitable for identifying novel inhibitors against critical therapeutic targets. researchgate.net The successful identification of potent thrombin and p38α kinase inhibitors from such efforts validates the scaffold's central role in modern drug discovery. nih.govnih.gov

Role as β-Strand Inducing Core Structures in Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov A key strategy in peptidomimetic design is to replicate the secondary structures of peptides, like β-turns and β-strands, which are often involved in protein-protein interactions.

The 2(1H)-pyrazinone scaffold has been identified as an effective β-strand inducing core structure. rsc.orgrsc.org It can capably reproduce the crucial hydrogen-bonding pattern of a peptide backbone, forcing the attached peptide chain into a specific conformation. rsc.org This property has been exploited in the design of inhibitors for the Hepatitis C virus NS3 protease. rsc.org By incorporating a functionalized 3-amino-5-chloro-2(1H)-pyrazinone core, researchers were able to create peptidomimetics that mimic the shape of the natural peptide substrate, allowing them to bind effectively within the enzyme's active site. rsc.orgresearchgate.net This demonstrates the power of the pyrazinone scaffold to impose conformational constraints, a critical element in the design of advanced peptidomimetic drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-2(1H)-pyrazinone, and what precursors are typically used?

  • Methodological Answer : The synthesis of pyrazinones, including 5-amino-2(1H)-pyrazinone, often employs α-amino acids or derivatives as precursors. For example, cyclization of α-amino acid-derived intermediates (e.g., via condensation with carbonyl compounds) under acidic or thermal conditions is a standard approach. Reaction optimization may involve catalysts like ammonium acetate (NH₄OAc) in glacial acetic acid at elevated temperatures (e.g., 108°C) to promote cyclization . Key intermediates can be monitored using TLC or HPLC for yield optimization.

Q. How can researchers characterize the structural integrity of 5-amino-2(1H)-pyrazinone derivatives?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyrazinone ring (e.g., NH protons at δ 10–12 ppm).
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).
  • Mass Spectrometry : HRMS or ESI-MS validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling 5-amino-2(1H)-pyrazinone in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation, as prolonged storage at room temperature may increase hazard risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-amino-2(1H)-pyrazinone derivatives?

  • Methodological Answer :

  • Temperature Control : Elevated temperatures (e.g., 100–110°C) enhance cyclization efficiency but require reflux setups to prevent side reactions.
  • Catalyst Screening : Test alternatives to NH₄OAc (e.g., Lewis acids like ZnCl₂) to reduce reaction time.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while acetic acid can protonate reactive sites .

Q. What strategies resolve contradictions in reported biological activities of 5-amino-2(1H)-pyrazinone derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vitro assays (e.g., MIC for antimicrobial activity) across a concentration gradient to identify efficacy thresholds.
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., alkyl vs. aryl groups at position 3) to isolate variables affecting activity.
  • Control Experiments : Compare results against known standards (e.g., ampicillin for antimicrobial assays) to validate experimental setups .

Q. How does the electronic environment of the pyrazinone ring influence its stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Testing : Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track degradation rates.
  • Computational Modeling : DFT calculations predict electron density distributions, identifying vulnerable sites (e.g., NH groups prone to protonation/deprotonation).
  • HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed intermediates) to map degradation pathways .

Q. What advanced techniques are used to study the interaction of 5-amino-2(1H)-pyrazinone with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • X-ray Crystallography : Resolves 3D structures of ligand-protein complexes to identify binding pockets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.